An In-depth Technical Guide to the Physicochemical Properties of Methyl 2-[(acetyloxy)(phenyl)methyl]acrylate
An In-depth Technical Guide to the Physicochemical Properties of Methyl 2-[(acetyloxy)(phenyl)methyl]acrylate
For distribution to: Researchers, scientists, and drug development professionals
Foreword: Navigating the Landscape of a Novel Chemical Entity
In the realm of chemical research and drug development, scientists frequently encounter novel molecules with limited documented information. Methyl 2-[(acetyloxy)(phenyl)methyl]acrylate represents such a case. A thorough search of established chemical databases and scientific literature reveals a scarcity of direct experimental data for this specific compound. This guide, therefore, adopts a dual approach. Firstly, it provides a theoretical estimation of the physicochemical properties of methyl 2-[(acetyloxy)(phenyl)methyl]acrylate based on the known characteristics of its structural analogues. Secondly, and more critically, it furnishes detailed, field-proven experimental protocols for the empirical determination of these properties. This approach ensures that researchers are equipped with both a predictive framework and the practical tools to generate robust, verifiable data for this and other novel chemical entities. The methodologies presented are grounded in internationally recognized standards, primarily the OECD Guidelines for the Testing of Chemicals, ensuring scientific integrity and regulatory compliance.
Molecular Structure and Identification
To establish a clear frame of reference, the chemical structure of methyl 2-[(acetyloxy)(phenyl)methyl]acrylate is presented below. The presence of a phenyl group, an acrylate moiety, and an acetyloxy group suggests a unique combination of properties that could be of interest in polymer chemistry and pharmaceutical sciences.
Chemical Structure:
Chemical Identifiers:
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IUPAC Name: Methyl 2-[(acetyloxy)(phenyl)methyl]acrylate
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Molecular Formula: C₁₃H₁₄O₄
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Canonical SMILES: CC(=O)OC(C(=C)C(=O)OC)C1=CC=CC=C1
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InChI Key: (A specific InChI key would be generated upon synthesis and registration of the compound)
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties of methyl 2-[(acetyloxy)(phenyl)methyl]acrylate. These predictions are derived from structure-property relationship analyses of analogous compounds. It is imperative that these predicted values are confirmed through empirical testing using the protocols outlined in the subsequent sections.
| Property | Predicted Value/Range | Rationale for Prediction |
| Molecular Weight | 234.25 g/mol | Calculated from the molecular formula. |
| Physical State | Likely a viscous liquid or low-melting solid at room temperature. | The presence of the phenyl group and the overall molecular weight would likely result in a higher melting point than simpler acrylates, which are typically liquids. |
| Melting Point | Estimated to be in the range of 25-50 °C. | This is an educated estimate. For comparison, methyl 2-acetamidoacrylate, a smaller molecule, has a melting point of 75-76 °C. The absence of the amide's hydrogen bonding in our target molecule would lower the melting point, while the phenyl group would increase it relative to simpler acrylates. |
| Boiling Point | Predicted to be > 250 °C at atmospheric pressure, likely with decomposition. | Acrylates can polymerize at elevated temperatures. The high molecular weight and presence of the aromatic ring suggest a high boiling point. Vacuum distillation would be necessary for purification. |
| Solubility | Expected to be soluble in a range of organic solvents such as acetone, ethyl acetate, dichloromethane, and toluene. Limited solubility in water. | The ester and aromatic functionalities suggest solubility in common organic solvents. The overall hydrophobic character, dominated by the phenyl and methyl groups, indicates low aqueous solubility. |
| Octanol-Water Partition Coefficient (LogP) | Estimated to be in the range of 2.5 - 3.5. | The presence of the lipophilic phenyl group and the ester functionalities suggest a preference for the octanol phase. This is a crucial parameter for assessing potential bioaccumulation and membrane permeability in drug development. |
Experimental Protocols for Physicochemical Property Determination
The following sections provide detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties of methyl 2-[(acetyloxy)(phenyl)methyl]acrylate. These protocols are designed to be self-validating and are based on established international standards.
Melting Point Determination
Causality behind Experimental Choice: The melting point is a fundamental property that provides an initial indication of a compound's purity. A sharp melting range is characteristic of a pure crystalline solid, while a broad range suggests the presence of impurities. The capillary method is a widely accepted and reliable technique for this determination.[1][2]
Protocol: Capillary Method (Based on OECD Guideline 102)
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Sample Preparation:
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Ensure the sample is thoroughly dried to remove any residual solvent.
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If the sample is crystalline, finely powder a small amount using a mortar and pestle.
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Introduce the powdered sample into a glass capillary tube, sealed at one end, to a height of 2-3 mm.
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Compact the sample by tapping the capillary tube on a hard surface.
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Apparatus Setup:
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Use a calibrated melting point apparatus with a heating block or oil bath and a calibrated thermometer or temperature probe.
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Insert the capillary tube into the apparatus.
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-
Measurement:
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Heat the apparatus rapidly to a temperature approximately 15-20 °C below the expected melting point.
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Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.
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Record the temperature at which the first signs of melting are observed (onset of melting).
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Record the temperature at which the last solid particle melts (completion of melting).
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The melting range is the interval between these two temperatures.
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Perform the measurement in triplicate to ensure reproducibility.
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Diagram of Melting Point Determination Workflow:
Caption: Workflow for Melting Point Determination.
Boiling Point Determination
Causality behind Experimental Choice: The boiling point is a key indicator of a substance's volatility. For a novel compound like methyl 2-[(acetyloxy)(phenyl)methyl]acrylate, which may be susceptible to thermal decomposition or polymerization, it is crucial to use a method that can be performed on a small scale and, if necessary, under reduced pressure. The distillation method is a classic and reliable approach.[3][4][5][6][7]
Protocol: Distillation Method (Based on OECD Guideline 103)
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Apparatus Setup:
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Assemble a micro-distillation apparatus, including a small distilling flask, a condenser, a collection vessel, and a calibrated thermometer or temperature probe. The thermometer bulb should be positioned just below the side arm of the distilling flask.
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Add a small amount of the sample (e.g., 2-5 mL) and a boiling chip or a magnetic stir bar to the distilling flask.
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-
Measurement at Atmospheric Pressure:
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Gently heat the distilling flask.
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Observe the temperature as the liquid begins to boil and the vapor condenses on the thermometer bulb.
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Record the temperature at which the vapor and liquid are in equilibrium, indicated by a stable temperature reading during distillation.
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Record the ambient atmospheric pressure.
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-
Measurement at Reduced Pressure (if necessary):
-
If the substance decomposes at atmospheric boiling point, connect the distillation apparatus to a vacuum pump.
-
Gradually reduce the pressure to a known, stable value.
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Repeat the heating and temperature recording steps as described above.
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The boiling point at the reduced pressure can be extrapolated to the normal boiling point using a nomograph if required.
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Diagram of Boiling Point Determination Workflow:
Caption: Workflow for Boiling Point Determination.
Solubility Determination
Causality behind Experimental Choice: Understanding a compound's solubility in various solvents is critical for its application in formulations, reactions, and biological assays. The shake-flask method is a robust and widely accepted technique for determining equilibrium solubility.[8][9][10]
Protocol: Shake-Flask Method (Based on OECD Guideline 105)
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Preparation:
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Select a range of solvents of varying polarity (e.g., water, ethanol, acetone, toluene, hexane).
-
Prepare a series of vials for each solvent.
-
-
Equilibration:
-
Add an excess amount of the solid compound to a known volume of the solvent in each vial.
-
Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Analysis:
-
After equilibration, allow the vials to stand undisturbed for a sufficient time for the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution).
-
Filter the supernatant through a syringe filter (e.g., 0.22 µm) to remove any suspended particles.
-
Dilute the filtered supernatant with a suitable solvent.
-
Determine the concentration of the compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC).
-
-
Calculation:
-
Calculate the original concentration in the saturated solution, taking into account the dilution factor. This concentration represents the solubility of the compound in that solvent at the specified temperature.
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Diagram of Solubility Determination Workflow:
Caption: Workflow for Solubility Determination.
Octanol-Water Partition Coefficient (LogP) Determination
Causality behind Experimental Choice: The LogP value is a critical parameter in drug development as it correlates with a compound's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) properties. The shake-flask method is the "gold standard" for LogP determination.[11][12][13][14]
Protocol: Shake-Flask Method (Based on OECD Guideline 107)
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Preparation:
-
Use high-purity n-octanol and water. Pre-saturate the n-octanol with water and the water with n-octanol by shaking them together for 24 hours and then separating the phases.
-
Prepare a stock solution of the compound in n-octanol.
-
-
Partitioning:
-
In a separatory funnel or a suitable vial, combine a known volume of the pre-saturated n-octanol containing the compound with a known volume of the pre-saturated water.
-
Shake the mixture vigorously for a set period (e.g., 15-30 minutes) at a constant temperature.
-
Allow the phases to separate completely. Centrifugation may be used to aid separation.
-
-
Analysis:
-
Carefully sample both the n-octanol and the aqueous phases.
-
Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., HPLC-UV).
-
-
Calculation:
-
The partition coefficient (P) is the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.
-
LogP is the base-10 logarithm of the partition coefficient.
-
Perform the determination at different initial concentrations of the compound to check for concentration-dependent effects.
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Diagram of LogP Determination Workflow:
Caption: Workflow for LogP Determination.
Conclusion: A Framework for Empirical Validation
While predictive methods provide a valuable starting point, the true physicochemical profile of a novel compound such as methyl 2-[(acetyloxy)(phenyl)methyl]acrylate can only be established through rigorous experimental investigation. The protocols detailed in this guide offer a robust framework for researchers to generate high-quality, reproducible data. By adhering to these standardized methodologies, scientists can ensure the integrity of their findings, facilitate inter-laboratory comparisons, and build a solid foundation for further research and development activities, be it in materials science or the intricate pathways of drug discovery.
References
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OECD (1995), Test No. 102: Melting Point/Melting Range, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris, [Link]
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OECD (1995), Test No. 103: Boiling Point, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris, [Link]
-
OECD (1995), Test No. 105: Water Solubility, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris, [Link]
-
OECD (2006), Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris, [Link]
-
Chemistry LibreTexts (2022), 6.2B: Step-by-Step Procedures for Boiling Point Determination, [Link]
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Stanford Research Systems (n.d.), Melting Point Determination, [Link]
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ACD/Labs (n.d.), LogP—Making Sense of the Value, [Link]
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Wikipedia (n.d.), Methyl 2-acetamidoacrylate, [Link]
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GeeksforGeeks (2025), Determination of Boiling Point of Organic Compounds, [Link]
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Lund University Publications (n.d.), Methods for measurement of solubility and dissolution rate of sparingly soluble drugs, [Link]
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Westlab Canada (2023), Measuring the Melting Point, [Link]
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Longdom Publishing (n.d.), Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs, [Link]
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University of Colorado Boulder (n.d.), Melting point determination, [Link]
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Science Labs (n.d.), Determination of Melting Point, [Link]
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ScienceDirect (2022), Compound solubility measurements for early drug discovery, [Link]
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National Center for Biotechnology Information (2016), Novel high/low solubility classification methods for new molecular entities, [Link]
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Semantic Scholar (2016), Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery, [Link]
- Google Patents (n.d.), Method for determining solubility of a chemical compound,
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Systematic numbering of the target molecule for NMR signal assignment.